1-N-(2-methylpropyl)-4-(morpholine-4-sulfonyl)benzene-1,2-diamine
Description
Properties
IUPAC Name |
1-N-(2-methylpropyl)-4-morpholin-4-ylsulfonylbenzene-1,2-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O3S/c1-11(2)10-16-14-4-3-12(9-13(14)15)21(18,19)17-5-7-20-8-6-17/h3-4,9,11,16H,5-8,10,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKINEYBHSHYABH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC1=C(C=C(C=C1)S(=O)(=O)N2CCOCC2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.42 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-N-(2-methylpropyl)-4-(morpholine-4-sulfonyl)benzene-1,2-diamine typically involves multi-step organic reactions. A possible synthetic route could include:
Nitration: of benzene to introduce nitro groups.
Reduction: of nitro groups to amines.
Sulfonylation: to introduce the morpholine sulfonyl group.
Alkylation: to attach the 2-methylpropyl group.
Each step would require specific reagents and conditions, such as concentrated sulfuric acid for nitration, hydrogen gas with a palladium catalyst for reduction, and sulfonyl chloride for sulfonylation.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route for large-scale production. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-N-(2-methylpropyl)-4-(morpholine-4-sulfonyl)benzene-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the sulfonyl or amine groups.
Substitution: The benzene ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.
Substitution reagents: Halogens, alkyl halides, sulfonyl chlorides.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups onto the benzene ring.
Scientific Research Applications
Medicinal Chemistry Applications
1-N-(2-methylpropyl)-4-(morpholine-4-sulfonyl)benzene-1,2-diamine has shown promise in medicinal chemistry, particularly in the development of pharmaceuticals targeting specific diseases. Its structural features allow for:
- Anticancer Activity : Compounds with similar structures have been investigated for their ability to inhibit tumor growth by targeting specific pathways involved in cancer proliferation. For instance, derivatives have been explored as RET kinase inhibitors, which are crucial in certain cancers like thyroid cancer .
- Antimicrobial Properties : Research indicates that sulfonamide derivatives can exhibit significant antimicrobial activity against various pathogens. The presence of the morpholine group enhances solubility and bioavailability.
Materials Science Applications
In materials science, this compound can be utilized for:
- Polymer Additives : The compound can serve as an additive to enhance the properties of polymers, such as improving thermal stability and mechanical strength.
- Coatings and Adhesives : Its chemical structure allows it to act as a curing agent or hardener in epoxy formulations, contributing to improved adhesion and durability.
Agrochemical Applications
The compound's potential as an agrochemical is notable due to its structural characteristics that may impart:
- Pesticidal Properties : Research into similar sulfonamide compounds has revealed efficacy against nematodes and other agricultural pests. This could lead to the development of new pest control agents that are environmentally friendly and effective .
Case Studies
Several case studies highlight the applications of compounds related to this compound:
- Antitumor Studies : A study demonstrated that derivatives with similar sulfonamide structures exhibited significant inhibition of cell proliferation in various cancer cell lines. The results indicated a potential pathway for drug development targeting RET kinase .
- Antimicrobial Efficacy : Another study focused on sulfonamide derivatives showcasing broad-spectrum antimicrobial activity, suggesting that modifications to the base structure can lead to enhanced efficacy against resistant strains .
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological system being studied.
Comparison with Similar Compounds
Key Observations :
- Sulfonamide vs. Alkylamine Dominance: The target compound and N1-ethyl-4-(isopropylsulfonyl)benzene-1,2-diamine share a sulfonamide group, which enhances polarity and hydrogen-bonding capacity compared to non-sulfonylated analogs like the benzylpiperidine derivative .
- Morpholine vs. Piperidine/Benzyl Groups : The morpholine ring in the target compound introduces a heterocyclic oxygen, improving water solubility relative to the lipophilic benzylpiperidine group in .
Case Study: Comparison with a Methoxy-Substituted Analog
A structurally distinct but related compound, N1-(2-amino-5-methoxyphenyl)-N2-(2-chloro-4-methoxyphenyl)-4-methoxybenzene-1,2-diamine (), features methoxy groups instead of sulfonamide/alkylamine substituents. Key differences:
- Electronic Effects : Methoxy groups donate electron density via resonance, contrasting with the electron-withdrawing sulfonamide group in the target compound.
- Spectral Data : The methoxy analog’s ¹H NMR (δ 3.66–3.77 ppm for OCH₃) differs markedly from the target compound’s expected signals for morpholine (δ 3.50–3.70 ppm) and isobutyl protons (δ 0.8–1.5 ppm).
Biological Activity
Overview
1-N-(2-methylpropyl)-4-(morpholine-4-sulfonyl)benzene-1,2-diamine is a synthetic organic compound characterized by its unique structural features, including a morpholine sulfonyl group and a 2-methylpropyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of neurodegenerative diseases, cancer therapy, and enzyme inhibition.
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Nitration : Introduction of nitro groups to the benzene ring.
- Reduction : Conversion of nitro groups to amines.
- Sulfonylation : Incorporation of the morpholine sulfonyl group.
- Alkylation : Attachment of the 2-methylpropyl group.
The final product can be characterized by its molecular formula and molecular weight g/mol .
Pharmacological Properties
Research indicates that compounds similar to this compound exhibit a range of biological activities:
- Neuroprotective Effects : Morpholine derivatives have been linked to modulation of receptors involved in mood disorders and pain management, as well as inhibition of enzymes related to neurodegenerative diseases such as Alzheimer's and Parkinson's .
- Anticancer Activity : The compound's sulfonamide moiety has shown promise in cancer chemotherapy, particularly through enzyme inhibition pathways that are critical in tumor progression .
- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit enzymes such as acetylcholinesterase (AChE), which is relevant for treating conditions like Alzheimer's disease. Preliminary studies suggest that it may also exhibit antibacterial properties .
Case Study 1: Neuroprotective Activity
A study explored the binding interactions of morpholine derivatives with various receptors implicated in neurodegenerative diseases. The findings suggested that the morpholine moiety plays a crucial role in enhancing binding affinity to target sites, which could translate into therapeutic efficacy against neurodegeneration .
Case Study 2: Anticancer Potential
In another investigation, derivatives of morpholine were synthesized and tested for their anticancer properties. The results indicated significant cytotoxic effects against several cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest .
Comparison with Similar Compounds
The biological activity of this compound can be compared with other morpholine-containing compounds:
| Compound Name | Biological Activity | Key Findings |
|---|---|---|
| This compound | Neuroprotective, Anticancer | Modulates receptors; inhibits AChE |
| N1-butyl-4-(morpholine-4-sulfonyl)benzene-1,2-diamine | Antibacterial | Effective against various bacterial strains |
| Morpholine derivatives | Enzyme inhibitors | Significant activity against AChE and urease |
Q & A
Q. What are the established synthetic routes for 1-N-(2-methylpropyl)-4-(morpholine-4-sulfonyl)benzene-1,2-diamine, and what key reaction parameters influence yield and purity?
- Methodological Answer : The compound is synthesized via multi-step reactions, including nitration, reduction, sulfonylation, and alkylation. Key parameters include:
- Nitration : Use of concentrated sulfuric acid at controlled temperatures (~50°C) to prevent over-nitration.
- Reduction : Catalytic hydrogenation (H₂/Pd) or SnCl₂·2H₂O in ethanol under reflux for nitro-to-amine conversion .
- Sulfonylation : Morpholine sulfonyl chloride with triethylamine as a base in dichloromethane at 0°C to minimize side reactions .
- Alkylation : 2-methylpropyl bromide with potassium carbonate in polar aprotic solvents (e.g., DMF) under inert atmosphere .
Scalability requires optimization of solvent systems and purification via crystallization or chromatography .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing the structural integrity and purity of this compound?
- Methodological Answer :
- Spectroscopy :
- ¹H/¹³C NMR : Confirm amine proton environments (δ 2.5–3.5 ppm) and sulfonyl group resonance (δ 110–120 ppm for sulfur-linked carbons).
- FT-IR : Validate sulfonyl S=O stretches (~1350 cm⁻¹) and N-H bends (~1600 cm⁻¹) .
- Chromatography :
- HPLC : Use a C18 column with methanol/buffer mobile phase (e.g., sodium acetate and 1-octanesulfonate at pH 4.6) to assess purity .
- TLC : Monitor reaction progress using silica gel plates with ethyl acetate/hexane eluent .
Q. What preliminary biological activities have been reported for derivatives of this compound, and through which assay systems were these activities determined?
- Methodological Answer :
- Anticancer Activity : Derivatives were tested via MTT assays in thyroid cancer cell lines (e.g., TT cells) to evaluate RET kinase inhibition (IC₅₀ ~0.5–2 µM) .
- Antimicrobial Activity : Broth microdilution assays against Staphylococcus aureus (MIC ~8 µg/mL) and E. coli (MIC ~16 µg/mL) .
- Neuroprotective Effects : In vitro acetylcholinesterase (AChE) inhibition assays using Ellman’s method (IC₅₀ ~10 µM) .
Advanced Research Questions
Q. How can researchers optimize the sulfonylation step to minimize byproduct formation while maintaining scalability?
- Methodological Answer :
- Reagent Stoichiometry : Use a 1.2:1 molar ratio of morpholine sulfonyl chloride to amine precursor to ensure complete reaction.
- Solvent Selection : Replace dichloromethane with THF to improve solubility of intermediates and reduce side-product formation.
- Temperature Control : Gradual warming from 0°C to room temperature post-reaction minimizes sulfonic acid byproducts.
- Purification : Employ flash chromatography (silica gel, 5% methanol in DCM) to isolate the sulfonylated product (>95% purity) .
Q. What strategies are recommended for resolving contradictions in reported biological activity data across different cell line models?
- Methodological Answer :
- Orthogonal Assays : Validate RET kinase inhibition using both cell-based (e.g., proliferation assays) and cell-free (e.g., ELISA-based kinase activity) systems.
- Cell Line Authentication : Ensure STR profiling to rule out cross-contamination.
- Microenvironment Control : Standardize oxygen levels (5% CO₂) and serum concentrations (10% FBS) to reduce variability .
- Statistical Analysis : Apply multivariate regression to account for variables like passage number and seeding density .
Q. Which computational modeling approaches are suitable for predicting binding interactions between this compound and RET kinase?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model the compound into RET’s ATP-binding pocket (PDB ID: 2IVU). Prioritize poses with hydrogen bonds to Glu 732 and hydrophobic interactions with Leu 755 .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD <2 Å). Analyze free energy with MM-PBSA to identify critical residues .
- QSAR Modeling : Develop 2D descriptors (e.g., logP, topological polar surface area) to correlate structural features with IC₅₀ values from kinase assays .
Q. How should researchers design experiments to differentiate between direct enzyme inhibition and indirect cellular pathway modulation?
- Methodological Answer :
- Enzyme Assays : Perform in vitro AChE inhibition assays with purified enzyme (e.g., from Electrophorus electricus) to confirm direct activity.
- Pathway Analysis : Use RNA-seq to compare gene expression profiles (e.g., MAPK/ERK pathways) in treated vs. untreated cells.
- Knockout Models : CRISPR-Cas9-mediated RET knockout in HEK293 cells to isolate off-target effects .
- Pharmacological Inhibition : Co-treat with pathway-specific inhibitors (e.g., U0126 for ERK) to assess compensatory mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
